

Application Note & Protocol: Synthesis of 1-Tridecanol via Catalytic Hydrogenation

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Compound of Interest

Compound Name: 1-Tridecanol

Cat. No.: B166897

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This document provides a detailed laboratory protocol for the synthesis of **1-tridecanol** through the catalytic hydrogenation of tridecanoic acid. The procedure outlines the necessary reagents, equipment, reaction conditions, purification methods, and characterization techniques.

Introduction

1-Tridecanol is a primary fatty alcohol with applications in the synthesis of surfactants, lubricants, and other specialty chemicals. Catalytic hydrogenation of the corresponding carboxylic acid, tridecanoic acid, is a direct and effective method for its preparation. This process typically involves the use of a heterogeneous catalyst under elevated temperature and hydrogen pressure.

Materials and Methods

Materials:

Material	Grade	Supplier
Tridecanoic Acid	≥98%	Sigma-Aldrich
5% Ruthenium on Carbon (Ru/C)	-	Strem Chemicals
Ethanol	Anhydrous	Fisher Scientific
Dichloromethane	ACS Grade	VWR
Anhydrous Sodium Sulfate	ACS Grade	VWR
Hydrogen Gas	High Purity (≥99.99%)	Airgas
Nitrogen Gas	High Purity	Airgas

Equipment:

- High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller
- Heating mantle
- Vacuum filtration apparatus
- Rotary evaporator
- Short-path distillation apparatus
- Gas chromatograph-mass spectrometer (GC-MS)
- Nuclear magnetic resonance (NMR) spectrometer

Experimental Protocol

1. Catalyst Preparation and Reactor Setup:

- Carefully weigh 0.5 g of 5% Ru/C catalyst and suspend it in 20 mL of anhydrous ethanol.

- In a separate beaker, dissolve 10.0 g (46.6 mmol) of tridecanoic acid in 80 mL of anhydrous ethanol with gentle warming.
- Transfer the tridecanoic acid solution to the high-pressure autoclave.
- Under a gentle stream of nitrogen, carefully add the catalyst suspension to the autoclave.
- Seal the reactor according to the manufacturer's instructions.

2. Hydrogenation Reaction:

- Purge the sealed reactor three times with nitrogen gas to remove any residual air.
- Pressurize the reactor with hydrogen gas to an initial pressure of 50 bar.
- Begin stirring the reaction mixture at 500 rpm and heat the reactor to 150°C.
- Maintain the reaction at 150°C and a constant hydrogen pressure of 50 bar for 8 hours. The pressure may need to be readjusted as hydrogen is consumed.
- After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature.

3. Work-up and Purification:

- Carefully vent the excess hydrogen from the reactor in a well-ventilated fume hood.
- Purge the reactor with nitrogen gas.
- Open the reactor and filter the reaction mixture through a pad of Celite® using a Buchner funnel to remove the catalyst.
- Wash the Celite® pad with 50 mL of ethanol to ensure complete recovery of the product.
- Combine the filtrate and washings and concentrate the solution using a rotary evaporator to remove the ethanol.

- The crude product can be further purified by vacuum distillation. Assemble a short-path distillation apparatus and distill the crude oil under reduced pressure. Collect the fraction boiling at approximately 155-156 °C at 15 mmHg.

4. Characterization:

The purity and identity of the synthesized **1-tridecanol** can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

- GC-MS Analysis:** A small sample of the purified product is dissolved in dichloromethane and injected into the GC-MS. The retention time and mass spectrum should be compared to a known standard of **1-tridecanol**.
- NMR Analysis:** Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.

Data Presentation

Table 1: Reaction Parameters and Yield

Parameter	Value
Starting Material	Tridecanoic Acid
Catalyst	5% Ru/C
Catalyst Loading	5 wt% relative to substrate
Solvent	Anhydrous Ethanol
Temperature	150°C
Pressure	50 bar H ₂
Reaction Time	8 hours
Typical Yield	85-95%

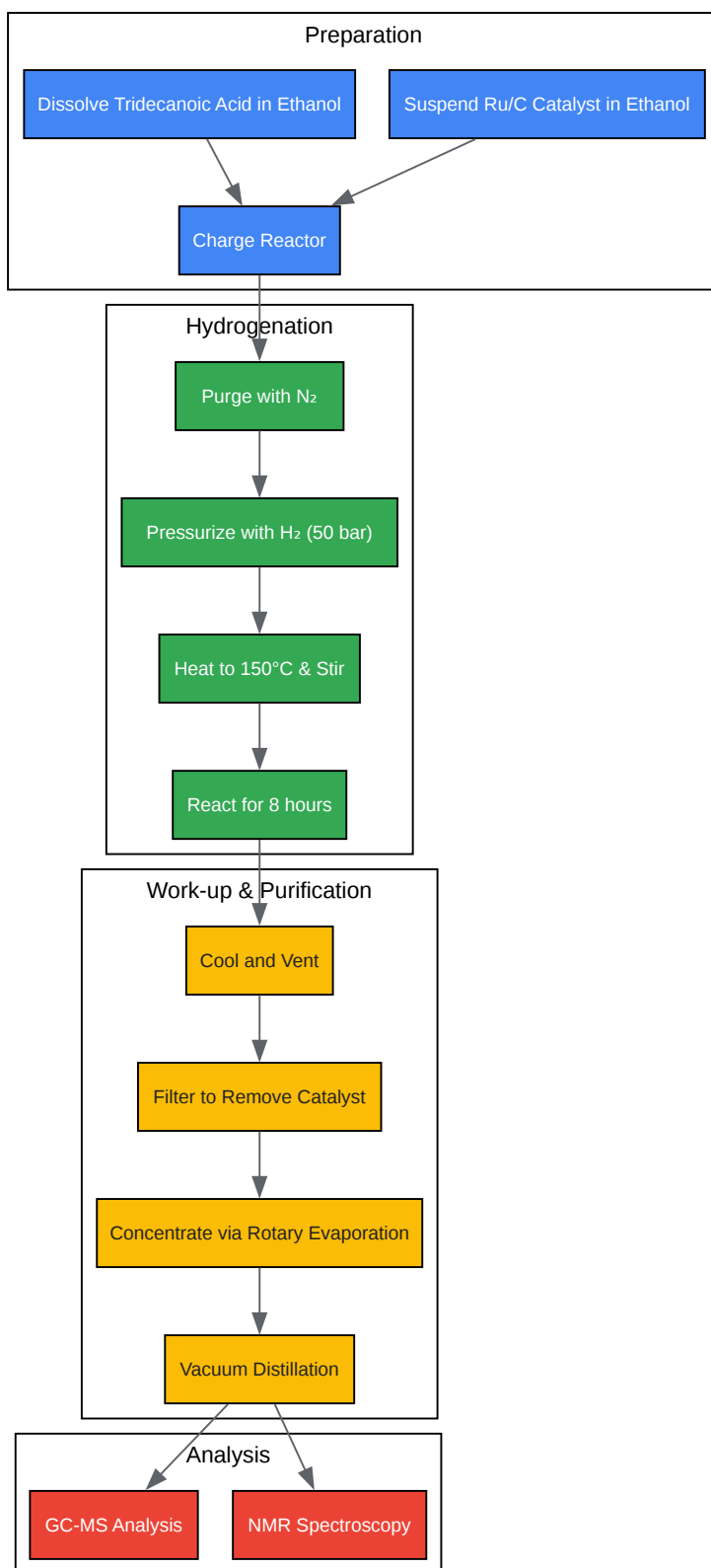
Table 2: Physical and Spectroscopic Data of **1-Tridecanol**

Property	Value
Molecular Formula	C ₁₃ H ₂₈ O
Molar Mass	200.36 g/mol
Appearance	White solid or colorless liquid
Melting Point	30-32°C
Boiling Point	155-156 °C / 15 mmHg
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	3.64 (t, 2H), 1.57 (p, 2H), 1.26 (m, 20H), 0.88 (t, 3H)
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	63.1, 32.8, 31.9, 29.7, 29.6, 29.5, 29.3, 25.7, 22.7, 14.1

Safety Precautions

- High-pressure hydrogenation reactions should be conducted by trained personnel in a properly functioning fume hood and behind a blast shield.[\[1\]](#)
- Ensure the reactor is properly assembled and leak-tested before introducing hydrogen.[\[2\]](#)
- Hydrogen is a highly flammable gas; ensure there are no ignition sources in the vicinity.[\[3\]](#)
- Ruthenium on carbon can be pyrophoric, especially after the reaction. Handle the catalyst carefully, keeping it moist with solvent during filtration.
- Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Diagrams



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Caption: Workflow for the synthesis of **1-Tridecanol**.

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